4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione

Catalog No.
S14243912
CAS No.
M.F
C9H5Cl2NO3
M. Wt
246.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione

Product Name

4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione

IUPAC Name

4-(3,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione

Molecular Formula

C9H5Cl2NO3

Molecular Weight

246.04 g/mol

InChI

InChI=1S/C9H5Cl2NO3/c10-5-2-1-4(3-6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)

InChI Key

VYYZTKPFFGZVSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2C(=O)OC(=O)N2)Cl)Cl

4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound belonging to the oxazolidine family, characterized by its unique bicyclic structure that incorporates both an oxazolidine and a dione functional group. The compound is notable for its dichlorophenyl substituent, which enhances its chemical reactivity and biological activity. Its molecular formula is C9H6Cl2N2O3C_9H_6Cl_2N_2O_3, and it has a molecular weight of approximately 251.06 g/mol. The presence of chlorine atoms in the phenyl ring contributes to its lipophilicity and potential bioactivity.

The chemical behavior of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione can be characterized by several types of reactions:

  • Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form various cyclic structures, enhancing its structural diversity.
  • Hydrolysis: The oxazolidine moiety may hydrolyze under acidic or basic conditions, potentially releasing the dichlorophenyl group and forming other products.

4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. Studies indicate that compounds with similar structures can inhibit enzymes like α-glucosidase, which plays a crucial role in carbohydrate metabolism. Such inhibition could lead to reduced glucose absorption and lower postprandial blood sugar levels, making this compound a candidate for diabetes management therapies.

The synthesis of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione typically involves the following methods:

  • Carbamate Reaction: The compound can be synthesized through the reaction of carbamates with 2-hydroxycarboxylic acid esters under elevated temperatures (80°C to 250°C) in the presence of catalysts such as dibutyl-tin dilaurate or other metal salts .
  • Cyclization from Precursors: Another method involves cyclizing appropriate precursors containing both the oxazolidine and dione functionalities. This method often requires specific reaction conditions to optimize yield and purity.
  • Use of Halogenated Compounds: The incorporation of halogenated phenyl groups can be achieved through electrophilic aromatic substitution reactions using chlorinated phenols as starting materials .

The applications of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione span various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it is being investigated for potential use in developing new antibiotics or antifungal agents.
  • Agricultural Chemicals: Its effectiveness against certain pathogens makes it a candidate for use in crop protection formulations.
  • Research Reagents: The compound serves as a valuable reagent in organic synthesis and medicinal chemistry for exploring structure-activity relationships.

Interaction studies have shown that 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione can engage with various biological targets:

  • Enzyme Inhibition: Similar compounds have been reported to inhibit key metabolic enzymes such as α-glucosidase and others involved in carbohydrate metabolism .
  • Binding Studies: Molecular docking studies suggest that this compound may interact favorably with enzyme active sites due to its spatial configuration and electronic properties.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione. Here are some notable examples:

Compound NameStructureUnique Features
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dioneContains a spirocyclic structureExhibits different reactivity due to the spiro configuration
N-(3-Chlorophenyl)oxazolidine-2,5-dioneSimilar oxazolidine coreContains only one chlorine substituent
VinclozolinA related oxazolidinedioneKnown for its fungicidal properties

Uniqueness

The uniqueness of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione lies in its specific dichlorophenyl substituent and oxazolidine framework. This combination enhances its bioactivity compared to similar compounds while providing distinct chemical properties that are valuable in pharmaceutical development and agricultural applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.9646484 g/mol

Monoisotopic Mass

244.9646484 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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